4-Bromo-3-phenyl-1H-pyrazole
CAS No.: 13808-65-6
Cat. No.: VC20966817
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13808-65-6 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 4-bromo-5-phenyl-1H-pyrazole |
Standard InChI | InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Standard InChI Key | ZJFUSLGMGSYTRY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C=NN2)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NN2)Br |
Chemical Structure and Properties
Structural Characteristics
4-Bromo-3-phenyl-1H-pyrazole belongs to the pyrazole family, characterized by its five-membered heterocyclic ring with two adjacent nitrogen atoms. The compound features a bromine atom at the 4-position and a phenyl group at the 3-position of the pyrazole ring. This arrangement creates a molecule with specific reactivity patterns that make it useful in various chemical transformations.
The chemical structure can be represented by the following identifiers:
Physical Properties
The physical properties of 4-Bromo-3-phenyl-1H-pyrazole significantly influence its handling, storage, and applications in various research contexts. Based on available data, the compound exhibits properties common to similar halogenated heterocycles.
Synthesis Methods
Modern Synthetic Pathways
Contemporary approaches to synthesizing brominated pyrazoles like 4-Bromo-3-phenyl-1H-pyrazole often employ catalytic methods and more efficient reagents. For instance, the Suzuki coupling reaction has been demonstrated as an effective method for creating bonds between aromatic rings in similar structures .
A relevant example can be observed in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, where arylation is achieved using aryl boronic acids and a palladium catalyst . While this specific example involves a different base structure, the principles of metal-catalyzed cross-coupling reactions are broadly applicable and represent a modern approach to functionalizing heterocyclic compounds like pyrazoles.
Chemical Reactivity
Reactivity Profile
The reactivity of 4-Bromo-3-phenyl-1H-pyrazole is largely determined by its structural features. The bromine substituent at the 4-position serves as an excellent leaving group, making the compound valuable in various substitution and coupling reactions . This reactivity profile enables its use as a building block in the synthesis of more complex molecules.
The pyrazole ring itself possesses both nucleophilic and electrophilic sites, allowing for diverse chemical transformations. The N-H group can participate in deprotonation reactions, while the aromatic system can undergo electrophilic aromatic substitution, albeit with regioselectivity influenced by the existing substituents .
Biological Activities and Applications
Medicinal Chemistry
Pyrazole derivatives, including brominated variants like 4-Bromo-3-phenyl-1H-pyrazole, have demonstrated diverse biological activities. While specific activities for 4-Bromo-3-phenyl-1H-pyrazole are less documented in the available literature, pyrazoles as a class exhibit significant pharmaceutical potential.
Biological Activity | Description |
---|---|
Anti-inflammatory | Pyrazole derivatives can modulate inflammatory pathways |
Antibacterial | Some pyrazoles show activity against bacterial pathogens |
Anticancer | Certain pyrazole compounds demonstrate antiproliferative effects |
Enzyme inhibition | Pyrazoles often serve as enzyme inhibitors in biochemical pathways |
Table 3: Potential biological activities associated with pyrazole derivatives | |
The bromine substituent in 4-Bromo-3-phenyl-1H-pyrazole may enhance binding interactions with biological targets through halogen bonding, potentially increasing its efficacy in certain therapeutic applications. Additionally, the phenyl ring provides opportunities for π-stacking interactions with aromatic amino acid residues in protein binding sites. |
Materials Science
In materials science, pyrazoles like 4-Bromo-3-phenyl-1H-pyrazole can contribute to developing new materials with unique electronic or optical properties. Their planar structure and ability to form complexes with metals make them valuable building blocks for advanced materials.
The bromine substituent introduces potential for further functionalization, allowing the compound to serve as a precursor for materials with tailored properties. Additionally, the phenyl group contributes to π-conjugation, which can influence the electronic and photophysical characteristics of resulting materials.
Synthetic Intermediate
One of the most significant applications of 4-Bromo-3-phenyl-1H-pyrazole is as a synthetic intermediate. The presence of the bromine atom makes it particularly useful for further transformations, enabling the creation of libraries of structurally diverse compounds for pharmaceutical screening or materials development .
For example, the bromine can be replaced through cross-coupling reactions to introduce various functional groups, creating molecules with modified biological activities or physical properties. This versatility makes 4-Bromo-3-phenyl-1H-pyrazole a valuable starting point for medicinal chemists and materials scientists.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 4-Bromo-3-phenyl-1H-pyrazole have been reported in the literature, each with unique properties and potential applications. These analogs provide insights into structure-activity relationships and expand the chemical space around the core pyrazole structure.
Synthesis of Related Derivatives
The synthesis of related derivatives offers valuable insights into potential methods for modifying 4-Bromo-3-phenyl-1H-pyrazole. For instance, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, achieving a yield of 88% . This O-alkylation approach demonstrates the feasibility of functionalizing the pyrazole ring in brominated derivatives.
Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized through Suzuki coupling reactions using various aryl boronic acids and a palladium catalyst, yielding products in 60-85% yield . These examples illustrate the potential for diversifying the structure of brominated heterocycles through established synthetic methodologies.
Comparative Properties
Understanding the comparative properties of 4-Bromo-3-phenyl-1H-pyrazole and its structural analogs provides insights into the effects of structural modifications on physical, chemical, and biological characteristics.
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